molecular formula C9H12ClFN4 B3232324 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine CAS No. 1338495-15-0

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine

Cat. No.: B3232324
CAS No.: 1338495-15-0
M. Wt: 230.67
InChI Key: RSQCJKBTQDKUEF-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring attached to a pyrimidine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Coupled products with aryl or alkyl groups attached to the pyrimidine ring.

Scientific Research Applications

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents on the pyrimidine ring, which can significantly influence its reactivity and biological activity. The piperidine moiety further enhances its potential as a versatile building block in organic synthesis and drug development.

Properties

IUPAC Name

1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFN4/c10-9-13-5-7(11)8(14-9)15-3-1-6(12)2-4-15/h5-6H,1-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQCJKBTQDKUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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